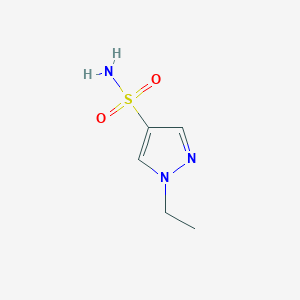

1-ethyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C5H9N3O2S . It is a derivative of pyrazole, which is a class of simple aromatic ring compounds of the heterocyclic series characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives has been reported in several studies . For instance, a series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by Fourier transform infrared (FT-IR), 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis

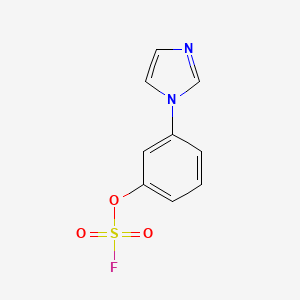

The molecular structure of this compound is represented by the InChI code: 1S/C5H9N3O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) and the InChI Key: LYLRCLRAOORSIQ-UHFFFAOYSA-N . The molecular weight of the compound is 175.21 .It has a storage temperature of room temperature . The compound’s CAS Number is 955868-96-9 .

Applications De Recherche Scientifique

Sulfonamide Inhibitors in Therapeutic Applications

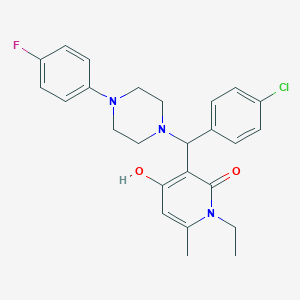

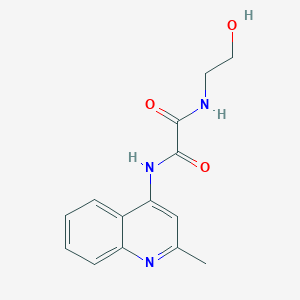

Sulfonamide compounds, including 1-ethyl-1H-pyrazole-4-sulfonamide derivatives, play significant roles in various therapeutic areas. Sulfonamides are historically recognized as synthetic bacteriostatic antibiotics, instrumental in treating bacterial infections before the advent of penicillin. Their applications extend beyond antimicrobial uses, encompassing areas such as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and treatments for Alzheimer's disease. The versatility of sulfonamides underscores their importance in developing drugs for cancer, glaucoma, inflammation, and dandruff, highlighting their continuing relevance in drug discovery and development (Gulcin & Taslimi, 2018).

Antioxidant Activity of Sulfonamide Derivatives

Research into the antioxidant properties of sulfonamide derivatives, such as this compound, focuses on their capacity to neutralize oxidative stress and free radicals. Antioxidant assays, including ORAC, HORAC, TRAP, and TOSC tests, elucidate the mechanisms by which these compounds donate hydrogen atoms or electrons, counteracting oxidative damage. This research is pivotal for applications in food engineering, medicine, and pharmacy, where antioxidants play crucial roles in health maintenance and disease prevention (Munteanu & Apetrei, 2021).

Environmental and Health Impacts

The environmental presence of sulfonamides, including this compound, and their degradation products has raised concerns regarding their impact on microbial populations and human health. Studies focus on the microbial degradation of these compounds, their transformation into perfluorinated acids, and the implications for environmental safety and human health. Understanding the environmental fate of sulfonamides is crucial for assessing their ecological impact and developing strategies for mitigating potential risks (Liu & Avendaño, 2013).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

They mimic the structure of the enzyme’s substrate, allowing them to bind to the enzyme’s active site and prevent the substrate from binding .

Biochemical Pathways

Pyrazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, suggesting that it may be administered orally and absorbed in the gastrointestinal tract .

Result of Action

Pyrazole derivatives have been associated with a range of biological activities, including antimicrobial, antimalarial, and antiproliferative effects .

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Propriétés

IUPAC Name |

1-ethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLRCLRAOORSIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2818393.png)

![1-(Cyclopentylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818397.png)

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2818400.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2818402.png)

![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818403.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2818411.png)

![(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2818414.png)